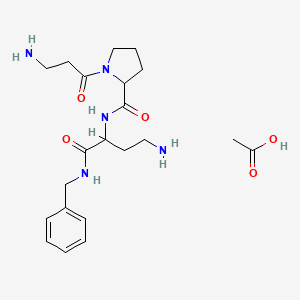
(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamideacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipeptide diaminobutyroyl benzylamide diacetate is a synthetic peptide known for its anti-aging properties, particularly in skincare. It mimics the function of natural amino acids, targeting muscular nicotinic acetylcholine receptors to relax facial muscles and reduce fine lines effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipeptide diaminobutyroyl benzylamide diacetate is synthesized through a series of peptide coupling reactions. The process involves the use of protected amino acids and coupling agents such as carbodiimides. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of dipeptide diaminobutyroyl benzylamide diacetate involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions
Dipeptide diaminobutyroyl benzylamide diacetate primarily undergoes substitution reactions. It can react with various electrophiles to form new peptide bonds. Additionally, it may undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in the reactions of dipeptide diaminobutyroyl benzylamide diacetate include carbodiimides for coupling reactions and strong acids or bases for hydrolysis. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of dipeptide diaminobutyroyl benzylamide diacetate include extended peptide chains and hydrolyzed fragments. These products are often analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Aplicaciones Científicas De Investigación
Dipeptide diaminobutyroyl benzylamide diacetate has a wide range of scientific research applications:
Mecanismo De Acción
Dipeptide diaminobutyroyl benzylamide diacetate exerts its effects by mimicking the activity of Waglerin-1, a peptide found in the venom of the Temple Viper. It acts as an antagonist at the muscular nicotinic acetylcholine receptor, blocking the transmission of nerve impulses to the muscles. This results in the relaxation of facial muscles and a reduction in the appearance of wrinkles .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dipeptide diaminobutyroyl benzylamide diacetate is unique due to its specific mechanism of action, targeting muscular nicotinic acetylcholine receptors. This targeted approach allows for effective muscle relaxation and wrinkle reduction without compromising facial mobility .
Propiedades
Fórmula molecular |
C21H33N5O5 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4) |
Clave InChI |
COUXNAIGHLPOME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















